

Spectroscopic and Synthetic Profile of 2-Amino-5-formylthiazole: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a generalized synthetic protocol for **2-Amino-5-formylthiazole**. Due to the limited availability of direct experimental data for this specific compound, the spectroscopic information presented herein is predicted based on established values for structurally analogous compounds, namely 2-aminothiazole and its derivatives. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development.

Chemical Structure and Properties

2-Amino-5-formylthiazole is a heterocyclic compound featuring a thiazole ring substituted with an amino group at the 2-position and a formyl group at the 5-position. The presence of these functional groups makes it a versatile building block in organic synthesis, particularly for the construction of more complex bioactive molecules.

Molecular Formula: C₄H₄N₂OS Molecular Weight: 128.15 g/mol

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for **2-Amino-5-formylthiazole**. These predictions are derived from the analysis of experimental data for 2-aminothiazole, 2-amino-5-methylthiazole, and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data of **2-Amino-5-formylthiazole**

Chemical Shift (δ) (ppm)	Multiplicity	Number of Protons	Assignment
~9.8	Singlet	1H	-CHO
~8.0	Singlet	1H	Thiazole-H4
~7.5	Broad Singlet	2H	-NH2

Solvent: DMSO-d6

Table 2: Predicted ¹³C NMR Spectral Data of **2-Amino-5-formylthiazole**

Chemical Shift (δ) (ppm)	Assignment
~185	C=O (aldehyde)
~170	C2 (Thiazole)
~150	C4 (Thiazole)
~130	C5 (Thiazole)

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Spectral Data of **2-Amino-5-formylthiazole**



Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	N-H stretch (amino group)
3100-3000	Medium	C-H stretch (thiazole ring)
1680-1660	Strong	C=O stretch (aldehyde)
1620-1580	Medium	C=N stretch (thiazole ring)
1550-1500	Medium	N-H bend (amino group)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data of **2-Amino-5-formylthiazole**

m/z	Interpretation	
128	[M]+ (Molecular Ion)	

Experimental Protocol: Generalized Hantzsch Thiazole Synthesis

The following is a generalized experimental protocol for the synthesis of **2-Amino-5-formylthiazole** based on the well-established Hantzsch thiazole synthesis. This method involves the condensation of an α -halocarbonyl compound with a thiourea derivative. For the synthesis of the target molecule, a suitable α -halo- β -oxoaldehyde or its synthetic equivalent would be required.

Materials:

- α-halo-β-oxoaldehyde (e.g., 2-bromo-3-oxopropanal) or a suitable precursor
- Thiourea
- Ethanol
- Sodium bicarbonate (or other suitable base)



Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1 equivalent) in ethanol.
- Addition of Carbonyl Compound: To the stirred solution, add the α -halo- β -oxoaldehyde (1 equivalent) portion-wise at room temperature.
- Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Neutralization and Precipitation: After completion of the reaction, cool the mixture to room temperature. Neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The product will precipitate out of the solution.
- Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure **2-Amino-5-formylthiazole**.
- Characterization: Confirm the identity and purity of the synthesized compound using the spectroscopic techniques outlined above (NMR, IR, and Mass Spec).

Visualizations

The following diagrams illustrate the chemical structure, a generalized synthetic workflow, and the analytical workflow for **2-Amino-5-formylthiazole**.

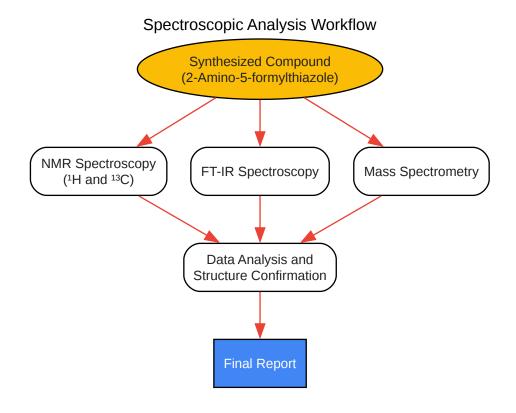
Caption: Chemical structure and key atoms of **2-Amino-5-formylthiazole**.



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Caption: Generalized workflow for the Hantzsch synthesis of **2-Amino-5-formylthiazole**.





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Caption: Typical workflow for the spectroscopic analysis and characterization of the synthesized compound.

To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 2-Amino-5-formylthiazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086583#spectroscopic-data-nmr-ir-mass-spec-of-2-amino-5-formylthiazole]

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